An In-Depth Technical Guide to 3-Octen-2-ol: Properties, Stereochemistry, and Applications
An In-Depth Technical Guide to 3-Octen-2-ol: Properties, Stereochemistry, and Applications
Abstract
3-Octen-2-ol is a naturally occurring secondary allylic alcohol that is a significant contributor to the aroma and flavor profiles of many natural products, most notably mushrooms. Its structure, possessing two stereogenic centers, gives rise to a rich stereoisomeric complexity that is critical to its biological function and sensory perception. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the chemical and physical properties of 3-Octen-2-ol, its natural prevalence, biosynthetic origins, and key methodologies for its stereoselective synthesis and analytical separation.
Molecular Identification
Correctly identifying a chemical entity is the foundation of all scientific investigation. 3-Octen-2-ol is systematically known as oct-3-en-2-ol.[1] The CAS Registry Number 76649-14-4 is commonly used for the compound without specified stereochemistry, while specific isomers, such as the (E)-isomer, have unique identifiers.[1][2]
| Identifier | Value | Source(s) |
| IUPAC Name | oct-3-en-2-ol | [1] |
| Molecular Formula | C₈H₁₆O | [3][4] |
| Molecular Weight | 128.21 g/mol | [3] |
| CAS Number | 76649-14-4 (Unspecified Isomers) | [1][5] |
| 57648-55-2 ((E)-isomer) | ||
| InChIKey | YJJIVDCKSZMHGZ-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCC=CC(C)O | [1] |
| FEMA Number | 3602 | [6] |
Physicochemical & Organoleptic Properties
3-Octen-2-ol is a colorless liquid under standard conditions.[6] Its organoleptic profile is complex, often described with notes of mushroom, green, melon rind, and waxy nuances.[7] At higher concentrations, it can also present sweet, creamy, and buttery characteristics.[3]
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless liquid | 25 °C, 1 atm | [6] |
| Density | 0.826 - 0.836 g/cm³ | 25 °C | [6] |
| Boiling Point | 98 °C | @ 2.00 mm Hg | [7] |
| Flash Point | 71.1 °C (160 °F) | Closed Cup | [6] |
| Refractive Index | 1.422 - 1.428 | 20 °C | [6] |
| Solubility | Insoluble in water; Miscible in ethanol | Room Temperature | [3] |
| Odor Profile | Mushroom, green, melon, waxy, sweet, creamy | - | [3][7] |
| Taste Profile | Mushroom, green, earthy, nutty | @ 20 ppm | - |
The Central Role of Stereoisomerism
A nuanced understanding of 3-Octen-2-ol requires a deep appreciation of its stereochemistry. The molecule contains two stereocenters: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4, which allows for geometric isomerism.[8] This results in four distinct stereoisomers:
-
(2R,3E)-3-octen-2-ol
-
(2S,3E)-3-octen-2-ol
-
(2R,3Z)-3-octen-2-ol
-
(2S,3Z)-3-octen-2-ol
The spatial arrangement of substituents is paramount, as enantiomers and diastereomers frequently exhibit different biological activities and sensory properties by interacting differently with chiral receptors in biological systems, such as olfactory receptors.[8] While it is highly probable that each of the four stereoisomers of 3-octen-2-ol possesses a unique odor profile and potency, specific sensory data for each isolated isomer is not extensively documented in current literature, marking a clear area for future research.[8]
Spectroscopic Analysis and Analytical Protocols
Characterization and quantification of 3-Octen-2-ol rely on standard spectroscopic and chromatographic techniques.
Spectroscopic Interpretation
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 128 is expected but may be weak. Key fragmentation patterns for allylic alcohols include the loss of water (M-18), loss of a methyl group (M-15), and cleavage alpha to the oxygen, resulting in a prominent peak at m/z 45. Alpha-cleavage on the other side and allylic cleavage will also produce characteristic fragments.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other key peaks include C-H stretching just below 3000 cm⁻¹, a C=C stretching absorption around 1650-1670 cm⁻¹, and a strong C-O stretching band between 1000-1100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: For the (E)-isomer, distinct signals are observed for all eight carbons. Key resonances include the carbinol carbon (C2) around 68 ppm, the two olefinic carbons (C3 and C4) between 125-140 ppm, and the methyl carbon (C1) around 23 ppm.[2]
-
¹H NMR: The proton on the hydroxyl group will appear as a broad singlet whose chemical shift is concentration-dependent. The proton on C2 will be a quintet or multiplet around 4.1-4.3 ppm. The olefinic protons on C3 and C4 will appear as multiplets in the 5.4-5.7 ppm region, with a large coupling constant (J ≈ 15 Hz) for the (E)-isomer. The terminal methyl group (C1) will be a doublet around 1.2 ppm.
-
Experimental Protocol: Chiral Gas Chromatography (GC) Separation
The scientific imperative to study individual stereoisomers necessitates a robust analytical method for their separation. Chiral gas chromatography is the technique of choice.
Causality: The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for chiral alcohols due to inclusion phenomena and hydrogen bonding interactions.[8]
Methodology:
-
Column Selection: Employ a capillary GC column with a derivatized cyclodextrin chiral stationary phase (e.g., Rt-βDEXsa or similar). This phase provides the necessary enantioselectivity.[8]
-
Sample Preparation: Prepare a dilute solution of the 3-octen-2-ol isomer mixture (racemate) in a volatile, anhydrous solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Instrumentation and Conditions:
-
Injector: Set to 250 °C in split mode to ensure rapid volatilization without thermal degradation.
-
Carrier Gas: Use Hydrogen or Helium with a constant flow rate (e.g., 1.5 mL/min). Hydrogen often provides better resolution and shorter analysis times.
-
Oven Temperature Program: An optimized temperature ramp is crucial for resolution. Start at a low temperature (e.g., 70 °C, hold for 2 min) to allow for initial interactions with the CSP, then ramp at a slow rate (e.g., 3 °C/min) to a final temperature of 200 °C.
-
Detector: A Flame Ionization Detector (FID) is suitable for general quantification, while a Mass Spectrometer (MS) provides definitive identification of the eluting peaks.
-
-
Data Analysis: The resulting chromatogram should show baseline-resolved peaks for the different stereoisomers. Identify peaks based on retention times compared to authentic standards if available.
Natural Occurrence and Biosynthesis
3-Octen-2-ol is a prominent volatile organic compound (VOC) in the chemical ecology of fungi and plants. It is a key C8 compound derived from the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid.[8]
Biosynthetic Pathway: The pathway is catalyzed by a sequence of enzymes, principally lipoxygenase (LOX) and hydroperoxide lyase (HPL).
-
Oxygenation: Lipoxygenase introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate.
-
Cleavage: This unstable intermediate is rapidly cleaved by hydroperoxide lyase into shorter-chain aldehydes and other fragments.
-
Reduction: The resulting C8 carbonyl compounds, such as 3-octen-2-one, are then reduced by alcohol dehydrogenases to the corresponding alcohols, including 3-Octen-2-ol.[8]
Chemical Synthesis and Reactivity
Stereocontrolled synthesis is essential for accessing individual isomers for further study.
Experimental Protocol: Asymmetric Reduction of 3-Octen-2-one
This protocol outlines a general, highly effective method for producing enantiomerically enriched 3-Octen-2-ol.
Causality: The enantioselectivity of the reaction is dictated by the chiral catalyst, which creates a chiral environment around the prochiral ketone. The hydride is delivered preferentially to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. Catalysts like those used in Noyori asymmetric hydrogenation are exemplary.
Methodology:
-
Inert Atmosphere: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon). Maintaining anhydrous and oxygen-free conditions is critical for catalyst activity.
-
Reagent Addition:
-
Charge the flask with a solution of the substrate, (E)-3-octen-2-one (1.0 eq), in an anhydrous solvent (e.g., isopropanol).
-
Add the asymmetric catalyst (e.g., a chiral Ru-complex, ~0.1 mol%) to the solution. The choice of catalyst chirality ((R,R) vs. (S,S)) will determine whether the (R)- or (S)-alcohol is produced.
-
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC until the starting ketone is consumed.
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography on silica gel or distillation to yield the enantiomerically enriched 3-octen-2-ol.
-
Chemical Reactivity and Stability
As a secondary allylic alcohol, 3-Octen-2-ol exhibits characteristic reactivity.
-
Enhanced Reactivity: The allylic nature of the alcohol enhances the rate of substitution reactions at the C2 position. The hydroxyl group can be protonated and leave as water, forming a resonance-stabilized allylic carbocation, which is readily attacked by nucleophiles.[9][10]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-octen-2-one, using mild oxidizing agents like manganese dioxide (MnO₂) or PCC.[11]
-
Storage and Stability: 3-Octen-2-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition. It is stable under recommended storage conditions.
Safety and Handling
While comprehensive toxicological data for 3-Octen-2-ol is not fully established, it is recognized as safe for its intended use as a flavoring agent at current intake levels by bodies such as JECFA.[3] As with any laboratory chemical, standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Flammability: The compound is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.
Conclusion
3-Octen-2-ol is a multifaceted molecule whose chemical and physical properties are intrinsically linked to its stereochemistry. Its role as a natural flavor and fragrance compound is well-established, but the potential for its individual stereoisomers to exhibit unique biological activities remains a compelling area for future research. The synthetic and analytical protocols detailed herein provide a robust framework for scientists to explore the nuanced world of this important C8 alcohol.
References
Sources
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